molecular formula C10H13ClN2O2 B2962828 3-amino-4-chloro-N-(2-methoxyethyl)benzamide CAS No. 926234-97-1

3-amino-4-chloro-N-(2-methoxyethyl)benzamide

Cat. No.: B2962828
CAS No.: 926234-97-1
M. Wt: 228.68
InChI Key: KYMAFAXMZBNNQH-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring, an amino group at the 3-position, and a 2-methoxyethyl side chain attached to the amide nitrogen. Its molecular formula is C₁₁H₁₄ClN₂O₂ (molecular weight: 256.7 g/mol). The 2-methoxyethyl group enhances solubility compared to purely hydrophobic substituents, while the chloro and amino groups contribute to electronic and steric effects critical for molecular interactions.

Properties

IUPAC Name

3-amino-4-chloro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMAFAXMZBNNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-4-chloro-N-(2-methoxyethyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

3-amino-4-chloro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-amino-4-chloro-N-(2-methoxyethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Variations on the Benzamide Core

  • 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide (C₁₅H₁₃Cl₂N₂O): Features a 3-chloro-2-methylphenyl group instead of 2-methoxyethyl. Increased molecular weight (295.16 g/mol) and lipophilicity due to the chloro-methyl substituent. Demonstrated industrial-scale synthesis viability via IR, MS, and elemental analysis .
  • 4-Chloro-N-(2-methoxyphenyl)benzamide (C₁₄H₁₂ClNO₂): Methoxy group on the N-attached phenyl ring (vs. methoxyethyl in the target compound). Crystal structure analysis reveals a dihedral angle of 79.20° between aromatic rings, influencing conformational stability .
  • Molecular weight: 295.16 g/mol; CAS 59158-04-2 .

Functional Group Modifications

  • [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid: Boronic acid group replaces the benzamide core. Exhibits potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .
  • 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide :

    • Sulfamoyl and nitro-thiazole groups confer distinct electronic properties.
    • Demonstrates 119.09% plant growth modulation efficacy in high-content screening .
  • 3-Amino-4-Chloro-N-(1H-Tetrazol-5-yl)Benzamide: Tetrazolyl group enhances hydrogen-bonding capacity. Melts at 268°C (with decomposition), indicating higher thermal stability than the target compound .

Pharmacologically Active Benzamides

  • CI-994 (4-(Acetylamino)-N-(2-Aminophenyl)Benzamide): HDAC inhibitor with antitumor activity.
  • Neuroleptic Benzamides (e.g., Amisulpride, Tiapride) :

    • Lack chloro and methoxyethyl groups but share the benzamide core.
    • Clinical use in psychosis highlights the scaffold’s versatility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
3-Amino-4-chloro-N-(2-methoxyethyl)benzamide C₁₁H₁₄ClN₂O₂ 256.7 2-Methoxyethyl, Cl, NH₂ Discontinued; solubility-enhanced
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 261.7 2-Methoxyphenyl Dihedral angle: 79.20°
[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid C₁₆H₁₈BO₄ 284.1 Boronic acid, methoxyethyl HDAC inhibitor (IC₅₀: 1 µM)
CI-994 C₁₅H₁₅N₃O₂ 269.3 Acetylamino, aminophenyl HDAC inhibition at 1.5 µM

Key Findings and Implications

  • Solubility and Bioavailability : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., 2-methoxyphenyl) .
  • Biological Activity : Structural analogs with boronic acid or sulfamoyl groups show enhanced enzyme inhibition, suggesting substituent-driven targeting .
  • Thermal Stability : Tetrazolyl and nitro-thiazole derivatives exhibit higher decomposition temperatures, highlighting the role of heterocycles in stability .

Biological Activity

3-Amino-4-chloro-N-(2-methoxyethyl)benzamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C11H14ClN2O2
  • Molecular Weight: 240.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino and chloro groups enhances its binding affinity to specific targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity:
    • In vitro Studies: The compound has shown promising results in inhibiting the proliferation of certain cancer cell lines. For instance, it was evaluated against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range.
    • Mechanism: The anticancer effects are believed to result from apoptosis induction and cell cycle arrest, particularly in the G2/M phase.
  • Antimicrobial Properties:
    • Studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy was assessed using minimum inhibitory concentration (MIC) assays, showing significant inhibition against pathogens such as Staphylococcus aureus.
  • Enzyme Inhibition:
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Preliminary data suggest that it may selectively inhibit certain CA isoforms, contributing to its therapeutic potential in conditions like cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50 / MIC ValueReference
AnticancerMDA-MB-231~5 μM
AnticancerMCF-7~6 μM
AntimicrobialStaphylococcus aureus50 μg/mL
Enzyme InhibitionCarbonic Anhydrase IXIC50 ~25 nM

Discussion

The diverse biological activities exhibited by this compound suggest its potential as a lead compound in drug development. Its dual role as both an anticancer agent and an antimicrobial agent highlights its versatility in therapeutic applications. Furthermore, ongoing studies into its mechanism of action and structure-activity relationships are critical for optimizing its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-chloro-N-(2-methoxyethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 3-amino-4-chlorobenzoic acid derivatives with 2-methoxyethylamine. For example, tin(II) chloride-mediated reduction of nitro intermediates in ethanol at 55°C can yield amino precursors, followed by amidation . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry or solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve yield. Hazard analysis for reagents like dichloromethane and tin chloride is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the amine, chloro, and methoxyethyl substituents. Aromatic protons appear downfield (δ 7.0–8.0 ppm), while the methoxyethyl group shows signals at δ 3.2–3.6 ppm .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected ~242.7 g/mol) and fragmentation patterns .
  • UV-Vis : Absorption bands near 270–300 nm indicate π→π* transitions in the benzamide core .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Risk Assessment : Follow ACS guidelines for mutagenic amines. Although Ames testing suggests lower mutagenicity than similar anomeric amides, use fume hoods and PPE (gloves, lab coats) .
  • Storage : Store in airtight containers at –20°C to prevent decomposition, as DSC data indicate thermal instability in some analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement and ORTEP-3 for 3D visualization. Hydrogen bonding between the amide NH and methoxy oxygen can stabilize crystal packing .
  • Data Analysis : Compare experimental bond lengths (e.g., C–Cl: ~1.74 Å) with DFT-calculated values to identify distortions .

Q. What strategies address contradictory bioactivity data in bacterial proliferation studies?

  • Methodology :

  • Target Validation : Test against bacterial PPTase enzymes (e.g., AcpS-PPTase) using enzymatic assays. Ensure dual targeting of Class I/II PPTases to avoid resistance .
  • Dose-Response Analysis : Use MIC assays with Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains to clarify discrepancies in activity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Apply tools like SwissADME to estimate logP (~2.5), solubility (moderate due to methoxyethyl group), and CYP450 metabolism. Validate with in vitro hepatocyte assays .
  • Docking Studies : Use AutoDock Vina to simulate interactions with bacterial PPTase active sites, focusing on chloro and methoxyethyl pharmacophores .

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